N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine-1-sulfonyl group and a benzamide moiety. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then subjected to sulfonylation and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the difluoromethylation process can be achieved using difluoromethylation reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl sulfone derivatives, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Difluoromethoxy)phenyl]-3-oxo-3-phenylpropanamide
- N-[2-(Difluoromethoxy)phenyl]propanamide
- N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness
N-[2-(Difluoromethoxy)phenyl]-3-(Piperidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, while the piperidine-1-sulfonyl group contributes to its biological activity. These features make it a versatile compound for various research applications .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-10-3-2-9-16(17)22-18(24)14-7-6-8-15(13-14)28(25,26)23-11-4-1-5-12-23/h2-3,6-10,13,19H,1,4-5,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZKKZAPDLQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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